molecular formula C6H7BrN2 B1292857 5-Bromo-2-ethylpyrimidine CAS No. 873331-73-8

5-Bromo-2-ethylpyrimidine

Cat. No.: B1292857
CAS No.: 873331-73-8
M. Wt: 187.04 g/mol
InChI Key: SQOJDBHJUUGQJP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpyrimidine: is an organic compound with the molecular formula C6H7BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can undergo nucleophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds and the modification of biomolecules . Additionally, it can participate in free radical reactions, where the bromine atom can be replaced by other functional groups, altering the biochemical properties of the compound .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . It can also affect gene expression by binding to DNA or RNA, leading to changes in transcriptional and translational activity . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through covalent or non-covalent interactions . For instance, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can interact with DNA or RNA, causing structural changes that affect gene expression and protein synthesis . These molecular interactions underpin the diverse biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound can lead to cellular toxicity, organ damage, and other adverse effects in animal models . Threshold effects, where a specific dosage level triggers a significant biological response, have also been observed in studies involving this compound . Understanding the dosage effects of this compound is crucial for determining safe and effective usage in biochemical and biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, this compound can affect the activity of metabolic enzymes, altering the flow of metabolites through metabolic pathways and impacting overall cellular metabolism . These interactions highlight the importance of this compound in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are critical for understanding the cellular effects and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and nucleic acids . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-ethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc to react with 5-bromo-2-iodopyrimidine, although this method has a higher danger coefficient due to the spontaneous combustion of dimethyl zinc in air .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with careful control of reaction conditions to ensure safety and yield. The use of 2-bromomalonaldehyde and amidine compounds is favored due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts and ligands are used along with arylboronic acids or alkynylzincs.

Major Products Formed: The major products formed from these reactions are various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-2-ethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and potential for forming diverse derivatives make it valuable in various fields of research and industry .

Properties

IUPAC Name

5-bromo-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJDBHJUUGQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648887
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873331-73-8
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid (5.6 g, 24.3 mmol) in xylene (50 mL) was refluxed for 2 h. After cooling, the mixture was applied directly to a silica column, which was eluted with petroleum ether, then ethyl acetate in petroleum ether (5%) to give compound 0601-121 (1.7 g, 38%) as a yellow liquid. 1H NMR (400 MHz, DMSO-d6): 1.26 (t, J=7.6 Hz, 3H), 2.87 (q, J=7.6 Hz, 2H), 8.90 (s, 2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

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